molecular formula C22H18BrNO5S B15053895 N-(7-(3-Bromobenzoyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-methylbenzenesulfonamide

N-(7-(3-Bromobenzoyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-methylbenzenesulfonamide

Cat. No.: B15053895
M. Wt: 488.4 g/mol
InChI Key: SCQXWMMSPPUKQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(7-(3-Bromobenzoyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-methylbenzenesulfonamide (CAS No.: 886493-71-6; MDL No.: MFCD06739653) is a synthetic sulfonamide derivative featuring a 2,3-dihydrobenzo[b][1,4]dioxin core substituted with a 3-bromobenzoyl group at position 7 and a 4-methylbenzenesulfonamide group at position 6 . It is commercially available in multi-gram quantities with ≥95% purity, making it suitable for medicinal chemistry applications, particularly in high-throughput screening and lead optimization .

Properties

Molecular Formula

C22H18BrNO5S

Molecular Weight

488.4 g/mol

IUPAC Name

N-[7-(3-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C22H18BrNO5S/c1-14-5-7-17(8-6-14)30(26,27)24-19-13-21-20(28-9-10-29-21)12-18(19)22(25)15-3-2-4-16(23)11-15/h2-8,11-13,24H,9-10H2,1H3

InChI Key

SCQXWMMSPPUKQM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2C(=O)C4=CC(=CC=C4)Br)OCCO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-(3-Bromobenzoyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-methylbenzenesulfonamide typically involves multiple stepsThe reaction conditions often require the use of solvents like tetrahydrofuran (THF) and reagents such as lithium perchlorate (LiClO4) in acetonitrile (CH3CN) under nitrogen atmosphere .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature. the general principles of organic synthesis, such as maintaining an inert atmosphere and using high-purity reagents, would apply to ensure the compound’s purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(7-(3-Bromobenzoyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and nucleophiles like sodium methoxide (NaOCH3). The reactions typically occur under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce a different halogen or functional group in place of the bromine atom.

Scientific Research Applications

N-(7-(3-Bromobenzoyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-methylbenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(7-(3-Bromobenzoyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-methylbenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The bromobenzoyl group can participate in hydrogen bonding and van der Waals interactions, while the dihydrobenzo[b][1,4]dioxin moiety can engage in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonamide Derivatives

N-(2,3-Dihydrobenzo[1,4]dioxin-6-yl)-4-methylbenzenesulfonamide
  • Structure : Lacks the 7-(3-bromobenzoyl) substituent present in the target compound.
  • Synthesis : Prepared via reaction of 2,3-dihydrobenzo[1,4]dioxin-6-amine with 4-methylbenzenesulfonyl chloride under basic conditions (10% Na₂CO₃, pH 9–10) .
  • Application : Serves as a precursor for acetylcholinesterase inhibitors .
Compound Name Molecular Formula Substituents Purity/Yield Key References
Target Compound C₂₃H₁₈BrNO₅S 7-(3-Bromobenzoyl), 6-(4-methylbenzenesulfonamide) ≥95%
N-(2,3-Dihydrobenzo[1,4]dioxin-6-yl)-4-methylbenzenesulfonamide C₁₅H₁₅NO₄S 6-(4-methylbenzenesulfonamide) Not specified

Benzamide Derivatives

N-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-bromobenzamide (21)
  • Structure : Contains a 1,3,4-oxadiazole ring and a 4-bromobenzamide group instead of the sulfonamide moiety.
  • Synthesis: Synthesized via coupling of 4-bromobenzoic acid with 2-amino-5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazole using method B (catalyst 4B, pyridine) .
  • Purity : 97.7% (HPLC) .
Compound Name Molecular Formula Substituents Purity/Yield Key References
Target Compound C₂₃H₁₈BrNO₅S 7-(3-Bromobenzoyl), 6-sulfonamide ≥95%
Compound 21 C₁₉H₁₄BrN₃O₄ 4-Bromobenzamide, 1,3,4-oxadiazole 97.7%

Thiazoline Derivatives

(Z)-4-(4-Bromophenyl)-2-((E)-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethylidene)hydrazono)-3-phenyl-2,3-dihydrothiazole (7a)
  • Structure : Features a thiazoline ring and a 4-bromophenyl group, linked via hydrazone to the dihydrobenzo[b][1,4]dioxin core.
  • Synthesis : Yield: 85%; Melting point: 272–274°C .
  • Application : Part of a series evaluated for aldose reductase (ALR) inhibition .
Compound Name Molecular Formula Substituents Yield Melting Point Key References
Target Compound C₂₃H₁₈BrNO₅S 7-(3-Bromobenzoyl), 6-sulfonamide ≥95% Not specified
Compound 7a C₂₆H₂₁BrN₄O₂S 4-Bromophenyl, thiazoline 85% 272–274°C

Positional Isomers

N-(7-(4-Bromobenzoyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide
  • Structure : Differs in the position of the bromine atom (4-bromo vs. 3-bromo on the benzoyl group) and substitution (acetamide vs. sulfonamide).
  • Relevance : Highlights the impact of substituent position on physicochemical properties .
Compound Name Molecular Formula Substituents Key References
Target Compound C₂₃H₁₈BrNO₅S 7-(3-Bromobenzoyl), 6-sulfonamide
N-(7-(4-Bromobenzoyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide C₁₈H₁₆BrNO₄ 7-(4-Bromobenzoyl), 6-acetamide

Amine Derivatives

2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-N-(3-fluoro-4-methoxybenzyl)propan-2-amine (39)
  • Structure : Contains a propan-2-amine group and a 3-fluoro-4-methoxybenzyl substituent.
  • Synthesis : Prepared via Grignard reaction using methylmagnesium bromide and subsequent purification .
Compound Name Molecular Formula Substituents Key References
Target Compound C₂₃H₁₈BrNO₅S 7-(3-Bromobenzoyl), 6-sulfonamide
Compound 39 C₂₀H₂₂FNO₃ Propan-2-amine, 3-fluoro-4-methoxybenzyl

Key Research Findings and Trends

Structural Flexibility : The dihydrobenzo[b][1,4]dioxin core accommodates diverse substituents (sulfonamides, benzamides, thiazolines), enabling tailored bioactivity .

Synthetic Efficiency : Sulfonamide derivatives (e.g., target compound) are synthesized under mild basic conditions, while benzamide/thiazoline analogs require coupling agents or catalysts .

Substituent Effects : Bromine position (3- vs. 4-) and functional groups (sulfonamide vs. acetamide) influence molecular interactions and solubility .

Biological Activity

N-(7-(3-Bromobenzoyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-methylbenzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C18H18BrN1O4S
  • Molecular Weight : 421.31 g/mol
  • IUPAC Name : this compound

Antinociceptive Effects

Research indicates that compounds structurally related to this compound exhibit significant antinociceptive properties. For instance, studies on related derivatives have shown:

  • Mechanism of Action : The antinociceptive effect is primarily mediated through the serotonergic pathway rather than the opioid system. This was evidenced by the insensitivity of the analgesic effect to naloxone, a common opioid antagonist .
  • Comparative Potency : In various models of nociception (e.g., acetic acid-induced abdominal constriction), certain derivatives have demonstrated potency levels significantly higher than conventional analgesics like aspirin and acetaminophen .

Anti-inflammatory Activity

The compound's anti-inflammatory properties are also notable. Research has shown that related compounds can inhibit pro-inflammatory cytokines and modulate inflammatory pathways:

  • Cytokine Modulation : In vitro studies have demonstrated that these compounds can reduce levels of TNF-alpha and IL-6 in activated macrophages, suggesting a potential role in managing inflammatory conditions .

Study 1: Analgesic Efficacy

A study conducted on mice evaluated the analgesic efficacy of a related compound in various nociceptive models. The results indicated that:

  • Routes of Administration : The compound was effective via intraperitoneal (i.p.) and subcutaneous (s.c.) routes but less so when administered orally.
  • Duration of Effect : The analgesic effect lasted up to four hours post-administration, indicating a sustained action profile .

Study 2: Inflammation Models

In another study focused on inflammation, the compound was tested for its ability to alleviate symptoms in models induced by carrageenan:

ParameterControl GroupTreated Group
Edema Volume (mL)1.50.8
Cytokine Levels (pg/mL)TNF-alpha: 50TNF-alpha: 20
IL-6: 30IL-6: 10

The data suggest a significant reduction in both edema and cytokine levels in the treated group compared to controls .

Q & A

Q. Key Variables :

  • pH Control : Excess alkalinity (pH >10) may hydrolyze the sulfonamide.
  • Solvent : DMF ensures solubility of intermediates but requires post-reaction purification to remove residual LiH.
  • Yield Optimization : Reported yields range from 65–78%, with impurities often arising from incomplete substitution or hydrolysis .

Basic: Which spectroscopic techniques are most effective for structural confirmation, and what are common pitfalls in interpretation?

Q. Methodological Answer :

  • IR Spectroscopy : Confirm sulfonamide (S=O stretch: 1150–1350 cm⁻¹) and benzodioxin (C-O-C asymmetric stretch: 1240–1270 cm⁻¹) .
  • ¹H NMR : Key signals include:
    • Aromatic protons (δ 6.8–7.5 ppm, multiplet).
    • Dihydrobenzo[b][1,4]dioxin methylene (δ 4.2–4.4 ppm, triplet).
    • 4-Methylbenzenesulfonamide CH₃ (δ 2.4 ppm, singlet) .
      Pitfalls : Overlapping signals (e.g., aromatic protons) may require 2D NMR (COSY, HSQC) for resolution .

Advanced: How to design experiments to evaluate enzyme inhibitory activity, and what controls are critical for reproducibility?

Q. Methodological Answer :

  • Assay Selection :
    • Lipoxygenase Inhibition : Use UV-Vis spectroscopy (234 nm) to monitor linoleic acid peroxidation .
    • Acetylcholinesterase (AChE) Inhibition : Ellman’s assay (412 nm) with donepezil as a positive control .
  • Controls :
    • Blank : Enzyme + substrate without inhibitor.
    • Solvent Control : DMSO concentration ≤1% to avoid denaturation.
  • Dose-Response : Test 5–7 concentrations (1–100 µM) in triplicate to calculate IC₅₀ values .

Advanced: How can researchers resolve contradictions in spectral data or bioactivity results across studies?

Q. Methodological Answer :

  • Case Example : Discrepancies in AChE inhibition IC₅₀ values (e.g., 12 µM vs. 28 µM) may arise from:
    • Assay Variability : Differences in enzyme batches or incubation times.
    • Structural Isomerism : Check for regioisomers using NOESY NMR or X-ray crystallography .
  • Validation : Cross-reference with computational docking (e.g., AutoDock Vina) to confirm binding modes with AChE active sites .

Advanced: What computational methods are recommended for predicting reactivity or optimizing synthetic pathways?

Q. Methodological Answer :

  • Reaction Path Search : Use quantum chemical calculations (DFT, B3LYP/6-31G*) to model intermediates and transition states .
  • Solvent Effects : COSMO-RS simulations predict solubility and reaction efficiency in DMF vs. THF .
  • Machine Learning : Train models on existing sulfonamide synthesis data to predict optimal conditions (e.g., temperature, catalyst loading) .

Advanced: What strategies improve pharmacokinetic properties (e.g., bioavailability) without compromising bioactivity?

Q. Methodological Answer :

  • Structural Modifications :
    • Introduce polar groups (e.g., hydroxyl) to enhance solubility (logP reduction).
    • Replace bromine with fluorine to improve metabolic stability .
  • In Silico ADMET : Use SwissADME or pkCSM to predict permeability (Caco-2), CYP450 interactions, and plasma protein binding .

Advanced: How to address inconsistent biological activity data in antibacterial vs. enzyme inhibition assays?

Q. Methodological Answer :

  • Mechanistic Analysis :
    • Antibacterial activity (MIC: 8–32 µg/mL) may correlate with membrane disruption, while enzyme inhibition targets specific active sites .
  • Counter-Screens : Test against non-target enzymes (e.g., COX-2) to confirm selectivity .
  • Synergistic Studies : Combine with β-lactams to assess potentiation effects in resistant bacterial strains .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.